6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide
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Overview
Description
6-(Iodomethyl)-4lambda6-thia-5-azaspiro[24]heptane 4,4-dioxide is a unique compound characterized by its spirocyclic structure, which includes an iodomethyl group and a thia-azaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of spirocyclic intermediates, which are then subjected to iodination reactions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thia-azaspiro core can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur and iodine-containing compounds.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Iodomethyl)-5-oxaspiro[2.4]heptane: Similar in structure but lacks the thia-azaspiro core.
Spiro[2.4]heptane analogues: These compounds share the spirocyclic structure but differ in functional groups and substituents.
Uniqueness
6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide is unique due to the presence of both sulfur and iodine in its structure, which imparts distinct chemical reactivity and biological activity. This combination of elements is not commonly found in other spirocyclic compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(iodomethyl)-4λ6-thia-5-azaspiro[2.4]heptane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2S/c7-4-5-3-6(1-2-6)11(9,10)8-5/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACTYLDBVAKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NS2(=O)=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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